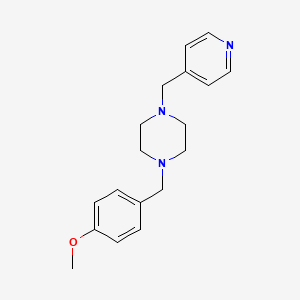
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPMP is a piperazine derivative that has been shown to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. In studies conducted on rats, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine for use in laboratory experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are many potential future directions for research on 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of new pain medications based on the structure of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. Another potential direction is the investigation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine's neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinylmethylpiperazine with 4-methoxybenzyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In neuroscience, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXYGECSQIMYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
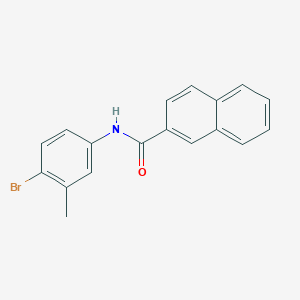
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
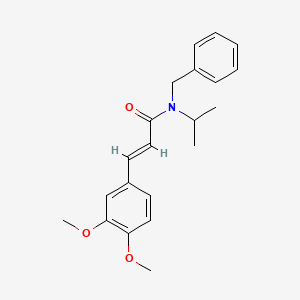
![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
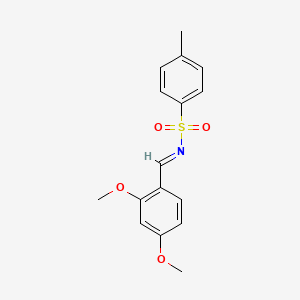

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
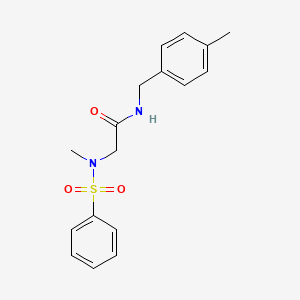
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)